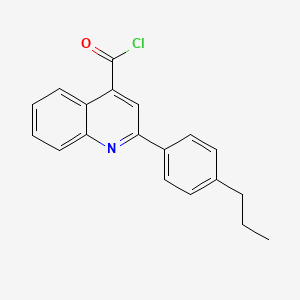
2-(4-Propylphenyl)quinoline-4-carbonyl chloride
説明
2-(4-Propylphenyl)quinoline-4-carbonyl chloride (PPQC) is a compound used in a variety of scientific research applications. It is a member of the quinoline family, which is a group of heterocyclic aromatic compounds that contain a fused benzene and pyridine ring. PPQC is a white, crystalline solid that is soluble in organic solvents, such as ethyl acetate and dimethyl sulfoxide (DMSO). PPQC is commonly used in organic synthesis, as a reagent for the preparation of a variety of quinolines and other heterocyclic compounds.
科学的研究の応用
Synthesis and Chemical Reactions : Quinoline derivatives, including those related to 2-(4-Propylphenyl)quinoline-4-carbonyl chloride, have been studied for their synthesis and reactivity. For instance, Aleksandrov et al. (2020) explored the synthesis and electrophilic substitution reactions of quinoline derivatives, highlighting their potential in producing various substituted derivatives (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Chemosensors for Cations : Quinoline derivatives have been investigated for their potential as chemosensors. Hranjec et al. (2012) synthesized novel benzimidazoles and benzimidazo[1,2-a]quinolines, evaluating their utility as chemosensors for different cations (Hranjec et al., 2012).
Corrosion Inhibition : Quinoline compounds are also researched for their corrosion inhibition properties. Singh et al. (2016) analyzed the corrosion mitigation effect of various quinoline derivatives on mild steel in an acidic medium (Singh, Srivastava, & Quraishi, 2016).
Catalysis in Chemical Synthesis : In the field of catalysis, Wang et al. (2009) investigated the iridium-catalyzed hydrogenation of quinolines, providing insights into the hydrogenation mechanism of quinoline and its derivatives (Wang et al., 2009).
Optical and Electronic Properties : The optical and electronic properties of quinoline derivatives are of interest too. Zeyada et al. (2016) studied the structural and optical properties of quinoline derivatives thin films, finding potential applications in material science (Zeyada, El-Nahass, & El-Shabaan, 2016).
特性
IUPAC Name |
2-(4-propylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-2-5-13-8-10-14(11-9-13)18-12-16(19(20)22)15-6-3-4-7-17(15)21-18/h3-4,6-12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKHOSVBWXOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)
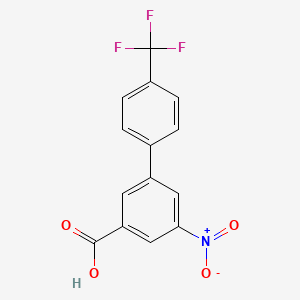
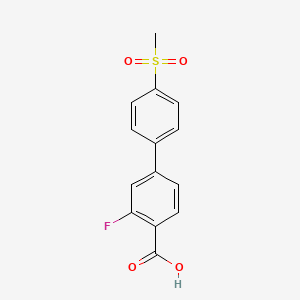
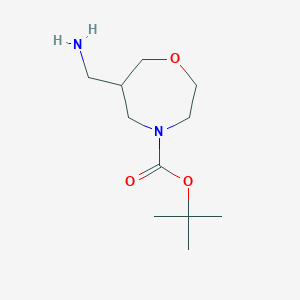
![5-Fluorobenzo[b]thien-2-ylboronic acid](/img/structure/B1393792.png)

![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393796.png)
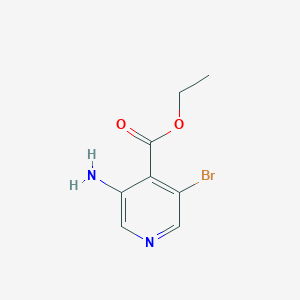
![6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1393798.png)
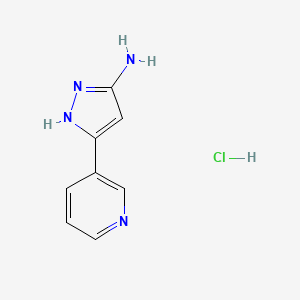
![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)
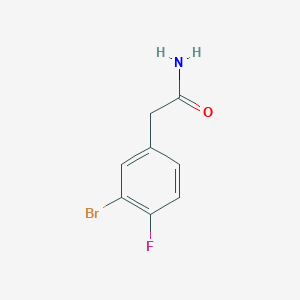
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)
